N-Methyl-3-(6-oxo-1,6-dihydro-3-pyridazinyl)-N-[3-(trifluoromethyl)benzyl]propanamide is a specific chemical compound primarily studied for its potential as a pharmaceutical agent. [] While its exact source in nature remains unclear, it belongs to a class of compounds known as pyridazinone derivatives, recognized for their diverse biological activities. [, , , , , ] Scientific research primarily focuses on its potential as a Smoothened antagonist for treating Hedgehog-associated cancers, particularly medulloblastoma and resistant tumors. []
N-Methyl-3-(6-oxo-1,6-dihydro-3-pyridazinyl)-N-[3-(trifluoromethyl)benzyl]propanamide is believed to act as a Smoothened antagonist. [] The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. [] Aberrant activation of this pathway, particularly through the Smoothened protein, contributes to the development and progression of various cancers. [] While the precise mechanism remains to be elucidated, this compound likely binds to and inhibits Smoothened, thereby disrupting downstream Hedgehog signaling and potentially halting tumor growth.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5